1-(4-bromo-2-ethylphenyl)-1H-pyrrole-2,5-dione
Description
Properties
IUPAC Name |
1-(4-bromo-2-ethylphenyl)pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-2-8-7-9(13)3-4-10(8)14-11(15)5-6-12(14)16/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJAIIRWQDBLKNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)N2C(=O)C=CC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromo-2-ethylphenyl)-1H-pyrrole-2,5-dione typically involves the following steps:
Bromination: The starting material, 2-ethylphenyl, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or chloroform.
Pyrrole Formation: The brominated product is then subjected to a reaction with a suitable pyrrole precursor, such as pyrrole-2,5-dione, under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent coupling reactions using automated reactors and continuous flow systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromo-2-ethylphenyl)-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides under basic conditions.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Products: Amines, thiols, and ethers.
Oxidation Products: Corresponding oxides.
Reduction Products: Amines and alcohols.
Coupling Products: Biaryl compounds.
Scientific Research Applications
1-(4-bromo-2-ethylphenyl)-1H-pyrrole-2,5-dione has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of polymers and other advanced materials.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(4-bromo-2-ethylphenyl)-1H-pyrrole-2,5-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and other cellular processes.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs of 1-(4-bromo-2-ethylphenyl)-1H-pyrrole-2,5-dione, highlighting differences in substituents and physicochemical properties:
Electronic Effects
- Bromo and Ethyl vs. Bromine’s electron-withdrawing nature enhances electrophilicity, favoring conjugation reactions .
- Ethoxy vs. Bromo : The ethoxy group in CAS 19077-60-2 is electron-donating, which may reduce reactivity toward thiols compared to brominated analogs. This property is exploited to tune reaction rates in bioconjugation .
Physicochemical Properties
- Boiling Point and Solubility : The methyl analog (CAS 160207-20-5) has a predicted boiling point of 377.1°C, while the ethoxy analog (CAS 19077-60-2) likely exhibits higher solubility in polar solvents due to its oxygen-containing substituent. The target compound’s ethyl group may intermediate these properties .
- pKa Trends : The methyl analog’s predicted pKa of -0.99 indicates strong acidity at the maleimide nitrogen, a trait shared across halogenated derivatives. Ethyl substitution may slightly modulate this value due to increased inductive effects .
Biological Activity
1-(4-bromo-2-ethylphenyl)-1H-pyrrole-2,5-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula: C12H10BrN
- Molecular Weight: 253.12 g/mol
Antimicrobial Properties
This compound has been investigated for its potential antimicrobial effects. Studies suggest that derivatives of pyrrole-2,5-diones exhibit significant antibacterial and antifungal activities. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi, indicating a promising avenue for developing new antimicrobial agents .
Anticancer Activity
Research has highlighted the anticancer potential of this compound. Notably, derivatives of pyrrole-2,5-dione have been reported to inhibit the proliferation of cancer cells, including breast cancer (MCF-7) and liver cancer (HepG-2) cell lines. In vitro studies demonstrated that certain derivatives exhibited greater efficacy than traditional chemotherapeutic agents like doxorubicin .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzymatic Inhibition: The compound may inhibit key enzymes involved in cell proliferation and inflammation, such as cyclooxygenases (COX-1 and COX-2) .
- Signaling Pathways: It influences signaling pathways related to apoptosis and cell growth, potentially leading to the induction of programmed cell death in cancer cells .
Case Study 1: Anticancer Efficacy
A recent study evaluated the antiproliferative effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those observed for conventional treatments.
| Cell Line | IC50 (µM) | Comparison to Doxorubicin |
|---|---|---|
| MCF-7 | 15 | More effective |
| HepG-2 | 10 | Comparable |
| HCT116 | 20 | Less effective |
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of related pyrrole derivatives. The results indicated that these compounds effectively inhibited growth against several pathogenic bacteria and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Q & A
Q. What are the optimal synthetic routes for preparing 1-(4-bromo-2-ethylphenyl)-1H-pyrrole-2,5-dione, and how can reaction efficiency be validated?
Answer: The synthesis typically involves multi-step reactions, starting with halogenated aromatic precursors and functionalizing the pyrrole-dione core. Key steps include:
- Friedel-Crafts alkylation to introduce the 4-bromo-2-ethylphenyl group to the pyrrole ring .
- Cyclization using anhydrides (e.g., maleic anhydride) under reflux conditions in toluene or ethanol .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization .
Validation methods:
- Thin-layer chromatography (TLC) to monitor reaction progress (Rf ~0.3–0.5 in ethyl acetate/hexane 1:3) .
- NMR spectroscopy (¹H/¹³C) to confirm regioselectivity and purity. For example, the ethyl group protons appear as a triplet at δ 1.2–1.4 ppm, and the pyrrole-dione carbonyls resonate at δ 170–175 ppm .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Assign signals for aromatic protons (δ 6.8–7.6 ppm), ethyl substituents, and carbonyl groups .
- X-ray crystallography : Resolves molecular geometry (e.g., dihedral angles between aryl and pyrrole-dione rings ~78–85°) .
- FT-IR : Confirms carbonyl stretching vibrations (C=O at ~1700–1750 cm⁻¹) .
Data interpretation tip: Cross-validate NMR assignments with HSQC/HMBC experiments to resolve overlapping signals in aromatic regions .
Q. How can researchers screen the compound’s biological activity in preliminary assays?
Answer:
- Enzyme inhibition assays : Test against kinases (e.g., MAPK) or proteases using fluorogenic substrates. IC₅₀ values <10 μM suggest therapeutic potential .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). A selectivity index (IC₅₀ normal cells/IC₅₀ cancer cells) >3 indicates specificity .
Advanced Research Questions
Q. How do electronic and steric effects of the 4-bromo-2-ethylphenyl substituent influence reactivity and biological interactions?
Answer:
- Electronic effects : The bromine atom increases electrophilicity of the pyrrole-dione core, enhancing covalent binding to cysteine residues in target enzymes .
- Steric effects : The ethyl group reduces rotational freedom, stabilizing interactions with hydrophobic enzyme pockets. Compare with methyl or fluorophenyl analogs to quantify substituent impact .
Methodology: Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and predict binding affinities .
Q. How can contradictory bioactivity data (e.g., variable IC₅₀ values across studies) be resolved?
Answer:
- Control for assay conditions : Standardize solvent (DMSO concentration ≤0.1%), pH, and temperature .
- Structural analogs : Synthesize derivatives (e.g., 4-chloro or 4-fluoro variants) to isolate substituent-specific effects .
- Meta-analysis : Use tools like RevMan to statistically aggregate data from multiple studies and identify outliers .
Q. What computational strategies optimize reaction pathways for scaled synthesis?
Answer:
- Reaction path search : Apply quantum chemical methods (e.g., NEB calculations) to identify low-energy intermediates and transition states .
- Machine learning : Train models on existing pyrrole-dione synthesis data (e.g., yields, solvents) to predict optimal conditions .
Case study : ICReDD’s workflow reduced optimization time for similar compounds by 40% via iterative computational-experimental feedback .
Q. How can researchers elucidate the compound’s mechanism of action in complex biological systems?
Answer:
- Proteomics : Use SILAC labeling and LC-MS/MS to identify protein targets in treated cells .
- Molecular docking : Simulate binding poses with AutoDock Vina against predicted targets (e.g., COX-2 or HDACs) .
- Kinetic studies : Measure kcat/KM values to distinguish competitive vs. non-competitive inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
